N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The starting materials may include 2,3-dihydro-1,4-benzodioxin, 4-(morpholin-4-yl)phenyl derivatives, and imidazo[1,2-a]pyridine precursors. Common synthetic routes may involve:
Condensation Reactions: Combining the benzodioxin and phenyl derivatives under acidic or basic conditions.
Cyclization Reactions: Forming the imidazo[1,2-a]pyridine ring through intramolecular cyclization.
Functional Group Modifications: Introducing or modifying functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Known for their diverse biological activities.
Benzodioxin Derivatives: Studied for their potential therapeutic effects.
Morpholine Derivatives: Used in medicinal chemistry for their pharmacological properties.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C25H24N4O3 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C25H24N4O3/c1-2-10-29-23(3-1)27-24(18-4-7-20(8-5-18)28-11-13-30-14-12-28)25(29)26-19-6-9-21-22(17-19)32-16-15-31-21/h1-10,17,26H,11-16H2 |
InChI Key |
KNLLSINIIKRXKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=C(N4C=CC=CC4=N3)NC5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
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